molecular formula C15H15N5O2S B12204886 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12204886
M. Wt: 329.4 g/mol
InChI Key: SEKYWTZXVSCHCR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, which is known for its diverse biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of a nitrile with sodium azide under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring.

Scientific Research Applications

2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the sulfonamide group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O2S/c1-11-6-7-12(2)15(8-11)23(21,22)17-13-4-3-5-14(9-13)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

SEKYWTZXVSCHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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